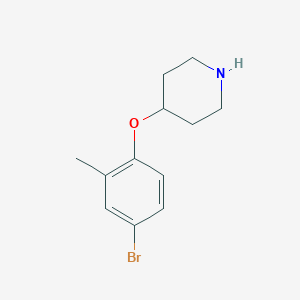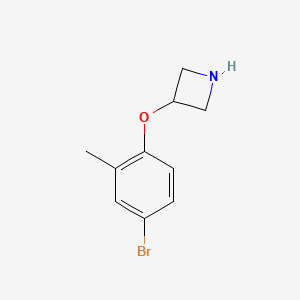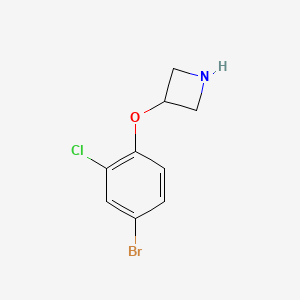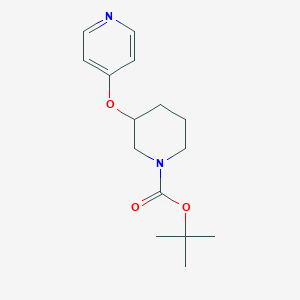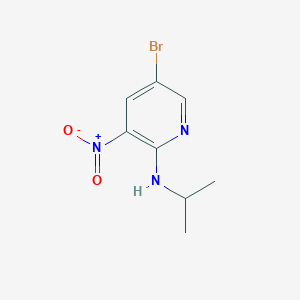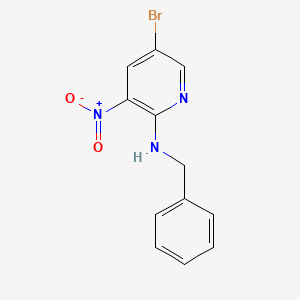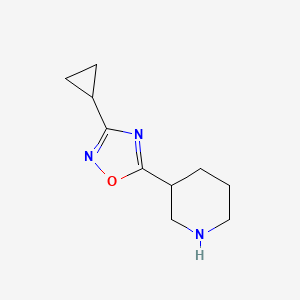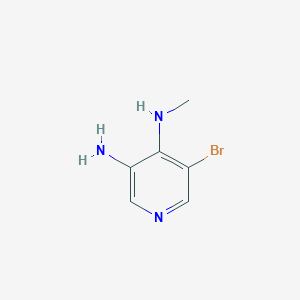
Ethyl 5-bromo-2-methylbenzoate
Overview
Description
Ethyl 5-bromo-2-methylbenzoate (E5B2M) is an organic compound with the molecular formula C9H9BrO2. It is a white crystalline solid with a melting point of 75-76°C. E5B2M is widely used as a reagent in organic synthesis, particularly in the synthesis of pharmaceuticals and other compounds. It is also used in the manufacture of dyes, fragrances, and other materials.
Scientific Research Applications
Organic Synthesis Building Block
Ethyl 5-bromo-2-methylbenzoate: is a valuable building block in organic synthesis . It can be used to construct complex molecules through various reactions, including Suzuki coupling, which is pivotal in forming carbon-carbon bonds. This compound’s bromine atom acts as a good leaving group, facilitating nucleophilic substitution reactions that are fundamental in creating a wide array of organic products.
Medicinal Chemistry
In medicinal chemistry, Ethyl 5-bromo-2-methylbenzoate serves as a precursor for the synthesis of pharmaceuticals . Its structure is amenable to modifications that can lead to the development of new drugs with potential therapeutic applications, especially in the realm of anti-inflammatory and analgesic medications.
Material Science
This compound finds applications in material science due to its ability to undergo polymerization reactions . It can be incorporated into polymers to impart specific properties such as increased resistance to degradation or enhanced thermal stability, making it useful in the development of advanced materials.
Catalysis
Ethyl 5-bromo-2-methylbenzoate: can act as a ligand in catalysis . It can bind to metal centers, forming complexes that catalyze important chemical reactions. This is particularly useful in industrial processes where efficiency and selectivity of the catalytic reaction are crucial.
Analytical Chemistry
In analytical chemistry, Ethyl 5-bromo-2-methylbenzoate can be used as a standard or reference compound in various spectroscopic techniques . Its distinct spectral properties allow for the calibration of instruments and the comparison of sample spectra for identification and quantification purposes.
Mechanism of Action
Target of Action
The primary target of Ethyl 5-bromo-2-methylbenzoate is the benzylic position of aromatic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which is particularly reactive due to the resonance stabilization provided by the aromatic ring .
Mode of Action
Ethyl 5-bromo-2-methylbenzoate interacts with its targets through a process known as free radical bromination . In this process, a hydrogen atom at the benzylic position is replaced by a bromine atom . This reaction is facilitated by the resonance stabilization of the benzylic position, which lowers the energy required for the reaction .
Biochemical Pathways
The substitution of a hydrogen atom with a bromine atom at the benzylic position can lead to significant changes in the biochemical pathways of the compound. The introduction of the bromine atom can increase the reactivity of the compound, allowing it to participate in further reactions such as nucleophilic substitution or oxidation .
Result of Action
The result of the action of Ethyl 5-bromo-2-methylbenzoate is the formation of a brominated aromatic compound. This compound may have different chemical properties and reactivities compared to the original compound. For example, the bromine atom can serve as a good leaving group in subsequent reactions, potentially leading to the formation of a wide range of other compounds .
Action Environment
The action of Ethyl 5-bromo-2-methylbenzoate can be influenced by various environmental factors. For instance, the rate of the free radical bromination reaction can be affected by the presence of light, heat, and certain catalysts . Additionally, the stability and efficacy of the compound can be influenced by factors such as pH, temperature, and the presence of other chemicals in the environment.
properties
IUPAC Name |
ethyl 5-bromo-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-3-13-10(12)9-6-8(11)5-4-7(9)2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMJLUHCYZHKMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648604 | |
| Record name | Ethyl 5-bromo-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-2-methylbenzoate | |
CAS RN |
359629-91-7 | |
| Record name | Benzoic acid, 5-bromo-2-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=359629-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-bromo-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

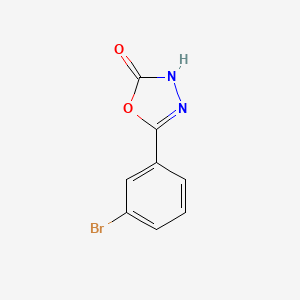

![Bis(2-methyl-2-propanyl) (2S,2'S)-2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate)](/img/structure/B1292749.png)
